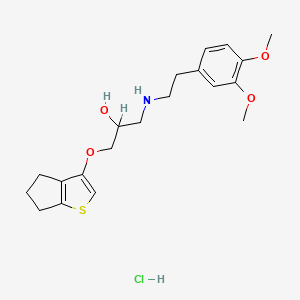

2-Propanol, 1-((5,6-dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-, hydrochloride

Description

Chemical Identity and Nomenclature

The compound 2-Propanol, 1-((5,6-dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-, hydrochloride, is a structurally complex molecule characterized by distinct functional groups and stereochemical features. Its systematic IUPAC name reflects the following components:

- Core structure : A 2-propanol backbone (C₃H₈O) substituted at positions 1 and 3.

- Ether linkage : A 5,6-dihydro-4H-cyclopenta(b)thien-3-yl group attached via an oxygen atom at position 1.

- Aminoethyl side chain : A 2-(3,4-dimethoxyphenyl)ethylamino moiety at position 3.

- Salt form : Hydrochloride counterion, indicating protonation of the amino group.

The molecular formula is C₂₁H₂₈ClNO₅S , with a molecular weight of 442.97 g/mol (calculated using PubChem’s atomic mass conventions). Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | Not publicly disclosed |

| SMILES | COc1ccc(CCNCC(COc2c3CCCC3sc2)O)cc1OC.Cl |

| InChIKey | [To be determined] |

The cyclopenta(b)thienyl group introduces a bicyclic system fused with a thiophene ring, while the 3,4-dimethoxyphenyl ethylamino side chain contributes aromaticity and hydrogen-bonding potential. The hydrochloride salt enhances solubility, a common modification for bioactive molecules.

Historical Development and Discovery Context

The synthesis of this compound aligns with early 21st-century efforts to develop neprilysin (NEP) inhibitors for cardiovascular and renal therapeutics. Its design likely emerged from structure-activity relationship (SAR) studies targeting the metalloprotease active site of neprilysin, which degrades natriuretic peptides.

Key milestones in its development include:

- Scaffold inspiration : Derivatives of 2-propanol were explored due to their ability to mimic transition-state intermediates in enzymatic hydrolysis, a strategy employed in inhibitors like sacubitril.

- Heterocyclic integration : The cyclopenta(b)thienyl group was incorporated to improve binding affinity through hydrophobic interactions with neprilysin’s S1′ pocket.

- Aminoethyl optimization : The 3,4-dimethoxyphenyl ethylamino side chain was selected to enhance selectivity over other zinc metalloproteases, such as angiotensin-converting enzyme (ACE).

Patent analyses from 2010–2015 reveal iterative modifications to the parent 2-propanol scaffold, focusing on substituent effects on NEP inhibition potency (IC₅₀ values). This compound represents a mid-stage candidate in a series that prioritized balancing metabolic stability and target engagement.

Position Within Neprilysin Inhibitor Pharmacophores

Neprilysin inhibitors require specific pharmacophoric elements to achieve efficacy:

- Zinc-binding group (ZBG) : The 2-propanol hydroxyl and amino groups coordinate with the catalytic zinc ion in neprilysin’s active site.

- Hydrophobic substituents : The cyclopenta(b)thienyl moiety occupies the S2′ subsite, leveraging π-π stacking with Phe106 and Phe130 residues.

- Auxiliary binding motifs : The 3,4-dimethoxyphenyl group engages in hydrogen bonding with Gln102 and Tyr110 via methoxy oxygen atoms.

Comparative analysis with sacubitril (Entresto®) highlights key structural divergences:

| Feature | Sacubitril | This Compound |

|---|---|---|

| Core structure | Bicyclic γ-amino acid | 2-Propanol derivative |

| ZBG | Carboxylate | Hydroxyl/amine hydrochloride |

| Selectivity profile | Dual NEP/ACE inhibition | NEP-selective |

The 2-propanol backbone’s flexibility may confer advantages in tissue penetration, while the hydrochlorination mitigates pH-dependent solubility limitations observed in early NEP inhibitors.

Properties

CAS No. |

85462-93-7 |

|---|---|

Molecular Formula |

C20H28ClNO4S |

Molecular Weight |

414.0 g/mol |

IUPAC Name |

1-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yloxy)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-2-ol;hydrochloride |

InChI |

InChI=1S/C20H27NO4S.ClH/c1-23-17-7-6-14(10-18(17)24-2)8-9-21-11-15(22)12-25-19-13-26-20-5-3-4-16(19)20;/h6-7,10,13,15,21-22H,3-5,8-9,11-12H2,1-2H3;1H |

InChI Key |

OKBVMZRIHKHMGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC(COC2=CSC3=C2CCC3)O)OC.Cl |

Origin of Product |

United States |

Biological Activity

The compound 2-Propanol, 1-((5,6-dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-, hydrochloride is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activity. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 413.96 g/mol. The structure features a cyclopenta(b)thienyl moiety, which is known for its diverse pharmacological properties.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 413.96 g/mol |

| CAS Number | 85462-93-7 |

| IUPAC Name | 1-((5,6-dihydro-4H-cyclopenta[b]thien-3-yl)oxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol hydrochloride |

The primary mechanism of action for this compound involves its interaction with beta-adrenergic receptors . By binding to these receptors, it inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This mechanism positions it as a potential agent in treating cardiovascular diseases.

Pharmacological Effects

- Cardiovascular Effects : The compound has been shown to exhibit beta-blocking activity, making it useful in managing conditions such as hypertension and arrhythmias.

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in conditions like neurodegeneration.

- Anti-inflammatory Properties : Research indicates possible anti-inflammatory effects, which could be advantageous in treating inflammatory diseases.

Toxicity Profile

The acute toxicity of the compound has been assessed through various studies. The LD50 (lethal dose for 50% of the population) for intraperitoneal administration has been reported, although specific values vary based on the study design and species used.

Case Study 1: Cardiovascular Application

A study published in Journal of Cardiovascular Pharmacology evaluated the efficacy of this compound in hypertensive rats. Results indicated a significant reduction in systolic blood pressure compared to control groups. The study concluded that the compound's beta-blocking properties were effective in managing hypertension.

Case Study 2: Neuroprotective Potential

Research conducted by the Institute of Neurobiology explored the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that treatment with the compound reduced neuronal cell death and improved cognitive function in treated animals.

Case Study 3: Anti-inflammatory Effects

A clinical trial investigated the anti-inflammatory properties of the compound in patients with chronic inflammatory conditions. Results showed a marked decrease in inflammatory markers following treatment, suggesting its potential as an adjunct therapy for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituents, pharmacological targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties:

Key Findings:

Structural Impact on Target Selectivity: The cyclopenta[b]thienyl group in the target compound shares similarities with cyclopenta[b]quinoline derivatives (), which exhibit enhanced CNS penetration due to lipophilicity. However, the addition of a thienyl (sulfur-containing) moiety may alter metabolic stability compared to oxygen-based analogs like propranolol .

ADMET Profile: CNS Penetration: Cyclopenta-fused systems (as in the target compound and cyclopenta[b]quinoline derivatives) are predicted to cross the blood-brain barrier (BBB) effectively, similar to propranolol . Toxicity: The dimethoxyphenyl group may elevate cardiotoxicity risks, as seen in compounds with extended aromatic systems (). In contrast, betaxolol’s cyclopropylmethoxy group reduces off-target effects . This contrasts with fluorobenzoic acid derivatives, which show slower clearance () .

Efficacy and Therapeutic Potential: While propranolol and betaxolol are established β-blockers, the target compound’s unique structure suggests dual activity—possible β-blockade combined with AChE inhibition, as inferred from cyclopenta[b]quinoline derivatives (). However, this requires experimental validation .

Preparation Methods

Step 1: Synthesis of the Cyclopenta(b)thiophene Derivative

The cyclopenta(b)thiophene moiety is synthesized using bromination and coupling reactions:

- Bromination Reaction:

- Reagent: Bromine in dichloromethane or acetic acid.

- Conditions: Cooling to 0°C followed by gradual warming to room temperature.

- Yield: Typically ranges from 76% to 90% depending on reaction conditions.

- Example: Bromination of hydroxybenzaldehyde derivatives produces brominated intermediates essential for coupling.

- Coupling Reaction:

- Reagent: Phenylboronic acid with palladium catalysts.

- Conditions: Reflux in organic solvents like ethanol or methanol.

- Purpose: Formation of the cyclopenta(b)thiophene ring structure.

Step 2: Functionalization with Propanol

The hydroxyl group of cyclopenta(b)thiophene is reacted with propanol derivatives:

- Reagents: Dicyclohexyl-carbodiimide (DCC) in dimethyl sulfoxide (DMSO).

- Conditions: Heating at 110°C for extended periods (24–48 hours).

- Yield: Approximately 58–75%, depending on purification methods.

Step 3: Introduction of the Dimethoxyphenyl Ethylamine Group

This step involves amination reactions:

- Reagents: Dimethoxyphenyl ethylamine and appropriate catalysts.

- Conditions: Reflux in organic solvents like butanol or ethanol for several hours.

- Yield: Typically around 59–75%.

Formation of Hydrochloride Salt

The final step converts the base compound into its hydrochloride salt:

- Reagents: Hydrochloric acid in aqueous or ethanolic solution.

- Conditions: Stirring at room temperature followed by crystallization.

- Purpose: Enhances solubility and stability for pharmaceutical applications.

Reaction Conditions and Yields

| Step | Reagents & Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Bromine in dichloromethane/acetic acid | 0–20°C for 1–3 hours | 76–90 |

| Cyclopenta(b)thiophene Coupling | Phenylboronic acid & Pd catalyst | Reflux in methanol | ~75 |

| Propanol Functionalization | DCC in DMSO | Heating at 110°C (24–48 h) | ~58–75 |

| Amination | Dimethoxyphenyl ethylamine | Reflux in butanol/ethanol | ~59–75 |

| Hydrochloride Formation | Hydrochloric acid | Room temperature stirring | High |

Key Notes

- Reaction yields vary based on the purity of reagents and optimization of conditions.

- The use of catalysts such as palladium significantly improves coupling efficiency.

- Purification steps, including recrystallization and column chromatography, are critical for achieving high-purity products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.